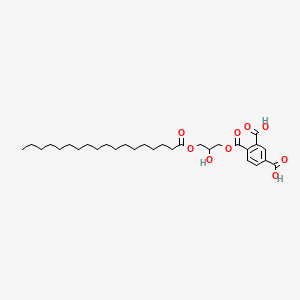
1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a hydroxy group, an ester linkage, and a tricarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst bed can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学研究应用
1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester linkage allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-((1-oxooctyl)oxy)propyl decanoate: Similar structure but with a shorter alkyl chain.
2-Hydroxy-3-((1-oxooctyl)oxy)propyl ester: Another ester with a similar backbone but different functional groups.
Uniqueness
1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is unique due to its combination of a long alkyl chain, hydroxy group, ester linkage, and tricarboxylate moiety. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
85098-97-1 |
|---|---|
分子式 |
C30H46O9 |
分子量 |
550.7 g/mol |
IUPAC 名称 |
4-(2-hydroxy-3-octadecanoyloxypropoxy)carbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C30H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)38-21-24(31)22-39-30(37)25-19-18-23(28(33)34)20-26(25)29(35)36/h18-20,24,31H,2-17,21-22H2,1H3,(H,33,34)(H,35,36) |
InChI 键 |
FYBRATJWVPMOTD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



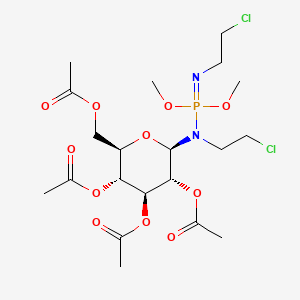
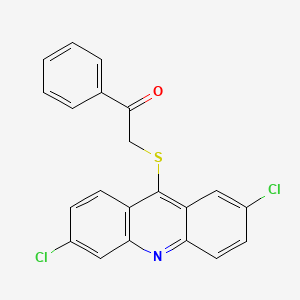
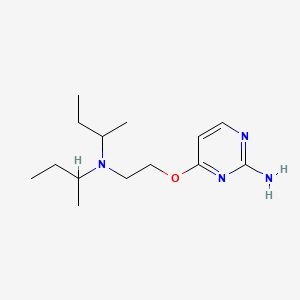
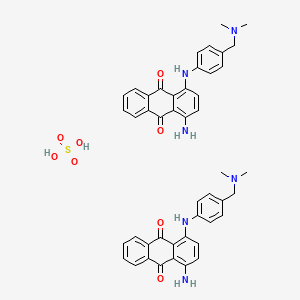
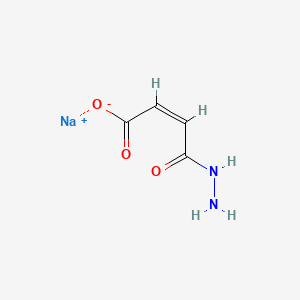
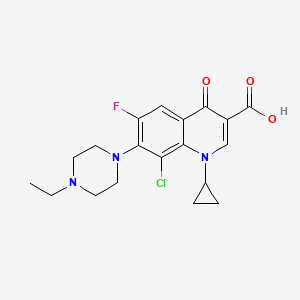
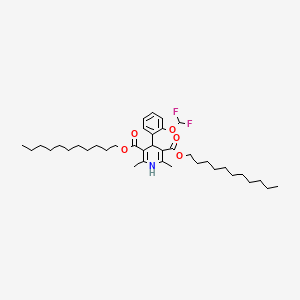


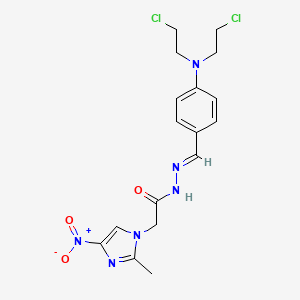
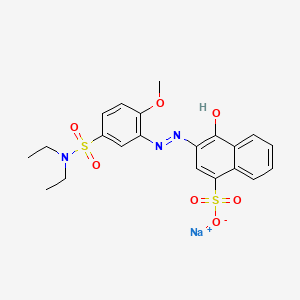
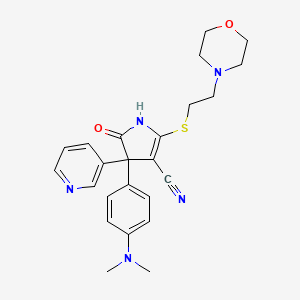
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
